molecular formula C12H17N3O3 B1303311 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol CAS No. 5521-38-0

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

Cat. No.: B1303311
CAS No.: 5521-38-0
M. Wt: 251.28 g/mol
InChI Key: WVNPWSRYQDRSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.29 g/mol It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol typically involves the reaction of 4-nitrophenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring provides a scaffold for binding to receptors or enzymes, modulating their activity. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: This compound is similar in structure but has an amino group instead of a nitro group.

    2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol: This compound has a chlorophenyl group instead of a nitrophenyl group.

    2-(4-(4-Methylphenyl)piperazin-1-yl)ethanol: This compound has a methylphenyl group instead of a nitrophenyl group.

Uniqueness

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile functional group for further chemical modifications. Additionally, the combination of the piperazine ring and the ethanol moiety enhances the compound’s solubility and bioavailability .

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-10-9-13-5-7-14(8-6-13)11-1-3-12(4-2-11)15(17)18/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNPWSRYQDRSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377210
Record name 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-38-0
Record name 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.5 g (60 mmol) of 2-bromoethanol is added, under argon atmosphere, to a mixture of 10.35 g (50 mmol) of 1-(4-nitrophenyl)piperazine, 7.6 g (55 mmol) of K2CO3 and 9 ml (65 mmol) of Et3N in 200 ml of CH2Cl2. The whole is then heated at 45° C. for 18 hours. The reaction mixture is finally diluted With 50 ml water, agitated and decanted. The organic phase is washed with 50 ml of salt water, dried over MgSO4, filtered and concentrated under vacuum. The residue is crystallized from diisopropyl ether. A yellow solid is obtained with a yield of 89%. Melting point: 98-99° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.